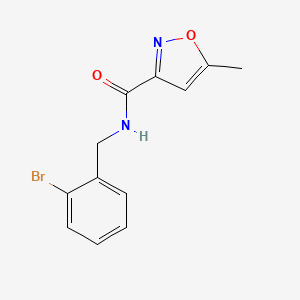
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide
概要
説明
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide is a chemical compound with a unique structure that combines a quinoline moiety with an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 4,8-dimethylquinoline-2-thiol with 2-ethoxyphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The acetamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfur atom can participate in redox reactions, affecting cellular redox balance .
類似化合物との比較
Similar Compounds
- 2-(4-methylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide
- 2-(4,6-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide
- 2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide
Uniqueness
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide is unique due to the presence of both the 4,8-dimethylquinoline and the 2-ethoxyphenylacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-18-11-6-5-10-17(18)22-19(24)13-26-20-12-15(3)16-9-7-8-14(2)21(16)23-20/h5-12H,4,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRBBSVIKFAPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=C3C(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-bromophenyl)methyl]pyridine-3-carboxamide](/img/structure/B3594889.png)


![N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3594907.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(4-chlorophenyl)benzamide](/img/structure/B3594910.png)
![(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3594927.png)
METHANONE](/img/structure/B3594928.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3594929.png)
![N-[(3-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B3594937.png)
METHANONE](/img/structure/B3594943.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3594960.png)



